molecular formula C16H14F3NO B257037 N-(1-phenylethyl)-2-(trifluoromethyl)benzamide

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide

Cat. No. B257037
M. Wt: 293.28 g/mol
InChI Key: SGOJRBYCPKZSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide, also known as PETCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PETCM is a member of the benzamide class of compounds and is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel.

Mechanism of Action

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide acts as a potent inhibitor of the TRPM8 ion channel by binding to the channel and blocking its activity. TRPM8 channels are involved in the sensation of cold and pain, and their inhibition by this compound can lead to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties and may be useful in the treatment of prostate cancer. Additionally, this compound has been shown to have a range of effects on the cardiovascular system, including vasodilation and a reduction in blood pressure.

Advantages and Limitations for Lab Experiments

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of the TRPM8 ion channel and has been shown to be effective in reducing pain and inflammation in animal models. This compound is also relatively easy to synthesize and purify, making it an attractive compound for use in research. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1-phenylethyl)-2-(trifluoromethyl)benzamide. One area of research is focused on understanding the molecular mechanisms underlying this compound's inhibition of the TRPM8 ion channel. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, including its use in the treatment of pain, inflammation, and cancer. Finally, the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of novel therapeutics for a range of diseases and conditions.

Synthesis Methods

The synthesis of N-(1-phenylethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. Studies have shown that this compound is a potent inhibitor of TRPM8 ion channels, which are involved in various physiological processes such as pain sensation, thermoregulation, and cold sensitivity. This compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to have anti-cancer properties and may be useful in the treatment of prostate cancer.

properties

Molecular Formula

C16H14F3NO

Molecular Weight

293.28 g/mol

IUPAC Name

N-(1-phenylethyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C16H14F3NO/c1-11(12-7-3-2-4-8-12)20-15(21)13-9-5-6-10-14(13)16(17,18)19/h2-11H,1H3,(H,20,21)

InChI Key

SGOJRBYCPKZSDH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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